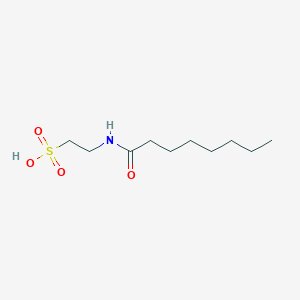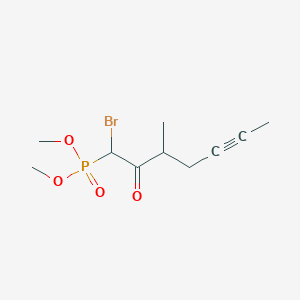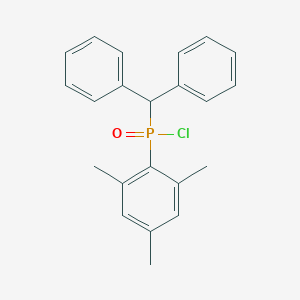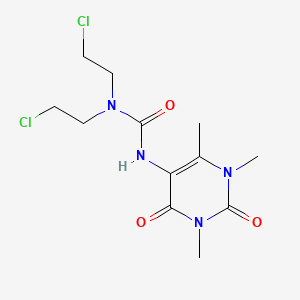
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate is a chemical compound characterized by its unique structure, which includes an ester group, a secondary amide, a hydroxyl group, and three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Octanoate Backbone: The octanoate backbone can be synthesized through a series of reactions, including esterification and amide formation.
Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Acetylation: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and acetamido groups can form hydrogen bonds with biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-4,5,5-trifluorohexanoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-acetamido-4,5,5-trifluoro-6-methoxyoctanoate: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
Ethyl 2-acetamido-4,5,5-trifluoro-6-chlorooctanoate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
91853-49-5 |
|---|---|
Molekularformel |
C12H20F3NO4 |
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate |
InChI |
InChI=1S/C12H20F3NO4/c1-4-10(18)12(14,15)9(13)6-8(16-7(3)17)11(19)20-5-2/h8-10,18H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
FSWCMCGPPPPGRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(CC(C(=O)OCC)NC(=O)C)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)


diphenylsilane](/img/structure/B14366539.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)

![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
